molecular formula C10H7F2NO B6210380 7-(difluoromethoxy)isoquinoline CAS No. 1261787-58-9

7-(difluoromethoxy)isoquinoline

Cat. No.: B6210380
CAS No.: 1261787-58-9
M. Wt: 195.2
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

. This reaction is effective for producing 1-substituted 3,4-dihydroisoquinolines, which can then be further functionalized to introduce the difluoromethoxy group.

Industrial production methods often involve the use of transition metal-catalyzed reactions to achieve high yields and regioselectivity. For example, Ir(III) catalysis has been employed for the C–H/N-O annulation of arylketoxime and internal alkyne without using an oxidant .

Chemical Reactions Analysis

7-(Difluoromethoxy)isoquinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: The difluoromethoxy group can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions include fluorinated quinolines and tetrahydroisoquinolines .

Scientific Research Applications

7-(Difluoromethoxy)isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(difluoromethoxy)isoquinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like 11β-HSD1, which is involved in the regulation of glucocorticoid activity . The difluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

7-(Difluoromethoxy)isoquinoline can be compared with other fluorinated isoquinolines, such as 7-fluoroisoquinoline and 7-trifluoromethylisoquinoline. While all these compounds share a common isoquinoline scaffold, the presence of different fluorine-containing groups imparts unique properties to each compound. For example, the difluoromethoxy group in this compound provides a balance between lipophilicity and electronic effects, making it particularly useful in medicinal chemistry .

Similar compounds include:

  • 7-Fluoroisoquinoline
  • 7-Trifluoromethylisoquinoline
  • 7-Chloroisoquinoline

Properties

CAS No.

1261787-58-9

Molecular Formula

C10H7F2NO

Molecular Weight

195.2

Purity

95

Origin of Product

United States

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